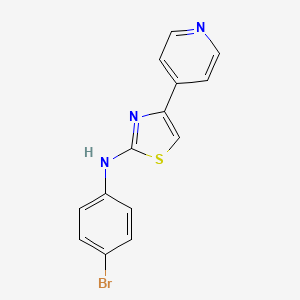
N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has several biochemical and physiological effects. This compound has been shown to induce apoptosis (cell death) in cancer cells and has been studied for its potential use in cancer treatment. Additionally, this compound has been shown to have antimicrobial activity and has been studied for its potential use as an antibacterial and antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments include its unique properties and potential applications in scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the study of N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. These include further studies on its mechanism of action, potential use in cancer treatment, and potential use as an antibacterial and antifungal agent. Additionally, studies could explore the potential use of this compound in combination with other drugs to enhance its antitumor activity. Finally, further studies could explore the potential use of this compound in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromobenzonitrile with 4-pyridinylthiourea in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. Additionally, this compound has been shown to have antimicrobial activity and has been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3S/c15-11-1-3-12(4-2-11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCADORMNOSGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(4-pyridyl)thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)
![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5686320.png)
![3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)


![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B5686345.png)

![9-(morpholin-4-ylcarbonyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686367.png)
![2,2'-[(2,6-difluorobenzyl)imino]diethanol](/img/structure/B5686374.png)
